Cas no 20884-63-3 (2-(isopropylsulfonyl)benzoic Acid)

2-(イソプロピルスルホニル)安息香酸は、有機合成化学において重要な中間体として利用される芳香族スルホン酸誘導体です。分子構造中のイソプロピルスルホニル基とカルボキシル基が特徴的で、高い反応性と多様な官能基との適合性を示します。医薬品中間体や機能性材料の合成において、優れた分子骨格構築能を発揮します。特に結晶性が良好で取扱いが容易であり、有機溶媒への溶解性に優れるため、実験操作の効率化が可能です。また、スルホニル基の電子吸引性により、求電子置換反応の制御が可能となる点が合成上有用です。

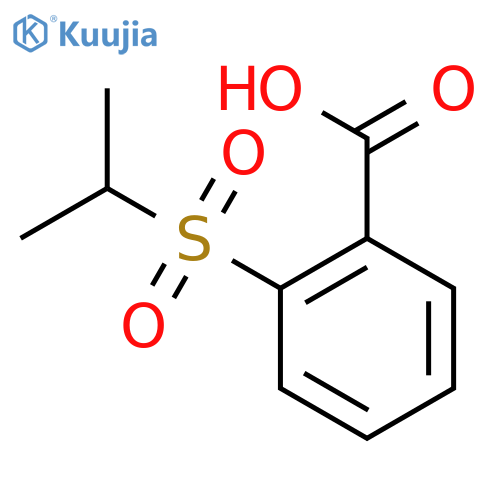

20884-63-3 structure

商品名:2-(isopropylsulfonyl)benzoic Acid

CAS番号:20884-63-3

MF:C10H12O4S

メガワット:228.264882087708

MDL:MFCD09934659

CID:1397051

PubChem ID:22953691

2-(isopropylsulfonyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(isopropylsulfonyl)benzoic Acid

- AKOS000179113

- ALBB-009441

- EN300-39254

- 2-(propan-2-ylsulfonyl)benzoic acid

- LS-03086

- DTXSID001279092

- STK505882

- 2-[(1-Methylethyl)sulfonyl]benzoic acid

- 2-(propane-2-sulfonyl)benzoic acid

- 2-propan-2-ylsulfonylbenzoic acid

- SCHEMBL3707076

- 20884-63-3

- MFCD09934659

- Z295402596

- Benzoic acid, 2-[(1-methylethyl)sulfonyl]-

- G31043

-

- MDL: MFCD09934659

- インチ: InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12)

- InChIKey: OCZDZBRGVFNGGU-UHFFFAOYSA-N

- ほほえんだ: CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O

計算された属性

- せいみつぶんしりょう: 228.04563003g/mol

- どういたいしつりょう: 228.04563003g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 79.8Ų

2-(isopropylsulfonyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040427-500mg |

2-(Isopropylsulfonyl)benzoic acid |

20884-63-3 | 500mg |

2291.0CNY | 2021-07-05 | ||

| Enamine | EN300-39254-0.05g |

2-(propane-2-sulfonyl)benzoic acid |

20884-63-3 | 95.0% | 0.05g |

$35.0 | 2025-02-20 | |

| Enamine | EN300-39254-2.5g |

2-(propane-2-sulfonyl)benzoic acid |

20884-63-3 | 95.0% | 2.5g |

$323.0 | 2025-02-20 | |

| Enamine | EN300-39254-0.1g |

2-(propane-2-sulfonyl)benzoic acid |

20884-63-3 | 95.0% | 0.1g |

$52.0 | 2025-02-20 | |

| abcr | AB380878-500 mg |

2-(Propan-2-ylsulfonyl)benzoic acid |

20884-63-3 | 500MG |

€254.60 | 2023-02-03 | ||

| Enamine | EN300-39254-10.0g |

2-(propane-2-sulfonyl)benzoic acid |

20884-63-3 | 95.0% | 10.0g |

$1190.0 | 2025-02-20 | |

| abcr | AB380878-1g |

2-(Propan-2-ylsulfonyl)benzoic acid; . |

20884-63-3 | 1g |

€317.00 | 2025-02-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040427-500mg |

2-(Isopropylsulfonyl)benzoic acid |

20884-63-3 | 500mg |

2291CNY | 2021-05-07 | ||

| Aaron | AR00BHN2-250mg |

2-(Isopropylsulfonyl)benzoic acid |

20884-63-3 | 95% | 250mg |

$129.00 | 2025-01-23 | |

| Aaron | AR00BHN2-500mg |

2-(Isopropylsulfonyl)benzoic acid |

20884-63-3 | 95% | 500mg |

$188.00 | 2025-01-23 |

2-(isopropylsulfonyl)benzoic Acid 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

20884-63-3 (2-(isopropylsulfonyl)benzoic Acid) 関連製品

- 20884-61-1(4-(propane-2-sulfonyl)benzoic acid)

- 161058-27-1(2-(ethylsulfonyl)benzoic Acid)

- 1016687-98-1(2-(Propylsulfonyl)benzoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20884-63-3)2-(isopropylsulfonyl)benzoic Acid

清らかである:99%

はかる:1g

価格 ($):240.0